

# Application Notes and Protocols: Evodenoson in 3D Retinal Organoid Models of the Eye

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## Compound of Interest

Compound Name: *Evodenoson*

Cat. No.: *B1671791*

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## Introduction

Three-dimensional (3D) retinal organoids derived from human pluripotent stem cells (hPSCs) have emerged as a powerful in vitro model system to study retinal development, disease modeling, and for screening potential therapeutic compounds. These organoids recapitulate the complex laminated structure of the native retina, containing various retinal cell types, including photoreceptors, bipolar cells, amacrine cells, horizontal cells, Müller glia, and retinal ganglion cells (RGCs). Glaucoma, a leading cause of irreversible blindness, is characterized by the progressive loss of RGCs. Therefore, retinal organoids present an invaluable platform to investigate the pathophysiology of glaucoma and to test novel neuroprotective strategies.

**Evodenoson** is a selective A1 adenosine receptor agonist that has been investigated for its potential to lower intraocular pressure (IOP), a primary risk factor for glaucoma.<sup>[1][2][3][4][5]</sup> Beyond its IOP-lowering effects, the activation of A1 adenosine receptors has demonstrated neuroprotective effects in the retina. A1 receptors are prevalent in the retinal ganglion cell layer, and their activation can inhibit adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade has been shown to protect retinal neurons from excitotoxicity and light-induced degeneration.

These application notes provide a comprehensive, albeit proposed, framework for utilizing **Evodenoson** in 3D retinal organoid models to explore its neuroprotective potential for glaucoma research. The following protocols and experimental designs are based on

established methodologies for retinal organoid culture and the known mechanism of action of A1 adenosine receptor agonists.

Data Presentation

Table 1: Hypothetical Neuroprotective Efficacy of **Evodenoson** on Retinal Ganglion Cells in a Glaucoma Organoid Model

Treatment Group	RGC Density (cells/mm <sup>2</sup> ) (Mean ± SD)	Percentage of TUNEL-positive RGCs (Mean ± SD)	Relative Caspase-3 Activity (Fold Change vs. Control) (Mean ± SD)
Healthy Control	2500 ± 150	2.5 ± 0.8	1.0 ± 0.2
Glaucoma Model (Vehicle)	1300 ± 200	35.2 ± 4.5	4.8 ± 0.7
Evodenoson (1 µM)	1850 ± 180	15.8 ± 3.2	2.5 ± 0.4
Evodenoson (10 µM)	2200 ± 160	8.1 ± 2.1	1.7 ± 0.3

Table 2: Hypothetical Effect of **Evodenoson** on Gene Expression in Retinal Organoids Under Glaucomatous Stress

Gene	Treatment Group	Fold Change in Expression (vs. Healthy Control) (Mean $\pm$ SD)
Pro-apoptotic		
BAX	Glaucoma Model (Vehicle)	4.2 $\pm$ 0.6
Evodenoson (10 $\mu$ M)	1.8 $\pm$ 0.3	
CASP3	Glaucoma Model (Vehicle)	5.1 $\pm$ 0.8
Evodenoson (10 $\mu$ M)	2.1 $\pm$ 0.5	
Anti-apoptotic		
BCL2	Glaucoma Model (Vehicle)	0.4 $\pm$ 0.1
Evodenoson (10 $\mu$ M)	0.8 $\pm$ 0.2	
Neuroprotective		
BDNF	Glaucoma Model (Vehicle)	0.3 $\pm$ 0.08
Evodenoson (10 $\mu$ M)	0.9 $\pm$ 0.15	

## Experimental Protocols

### Protocol 1: Generation of Human 3D Retinal Organoids

This protocol outlines a general method for generating retinal organoids from human induced pluripotent stem cells (hiPSCs).

Materials:

- hiPSCs
- mTeSR™1 or similar maintenance medium
- Embryoid Body (EB) formation medium
- Neural Induction Medium (NIM)

- Retinal Differentiation Medium (RDM)
- Matrigel®
- ROCK inhibitor (e.g., Y-27632)
- Various growth factors and small molecules (e.g., Noggin, IWR-1-endo)
- Ultra-low attachment plates
- Standard cell culture equipment

#### Methodology:

- hiPSC Maintenance: Culture hiPSCs on Matrigel-coated plates in mTeSR™1 medium, passaging every 4-6 days.
- Embryoid Body (EB) Formation:
  - Dissociate hiPSC colonies into single cells using Accutase.
  - Plate 9,000 cells per well in a 96-well ultra-low attachment plate in EB formation medium supplemented with ROCK inhibitor.
  - Incubate for 2 days to allow EB formation.
- Neural Induction:
  - On day 2, carefully replace half of the medium with NIM.
  - Continue to replace half of the medium with fresh NIM every 2-3 days for up to 18 days.
- Retinal Differentiation:
  - On day 18, transfer the EBs to a low-attachment 24-well plate.
  - Replace the medium with RDM.

- Continue to culture the organoids, changing the medium every 3-4 days. Optic vesicles should start to appear around day 30-40.
- Organoid Maturation:
  - Maintain the organoids in RDM for long-term culture (up to 200 days or more) to allow for the development and maturation of various retinal cell layers, including the RGC layer.

## Protocol 2: Induction of a Glaucoma-like Phenotype in Retinal Organoids

This protocol describes a method to induce stress on RGCs within the retinal organoids, mimicking aspects of glaucomatous neurodegeneration.

### Materials:

- Mature retinal organoids (Day 100 or older)
- N-methyl-D-aspartate (NMDA)
- Retinal organoid culture medium

### Methodology:

- Baseline Characterization: Select mature retinal organoids with well-defined layering. A subset of organoids should be fixed and processed for baseline RGC quantification.
- NMDA Treatment:
  - Transfer selected organoids to a new culture plate.
  - Expose the organoids to a pre-determined concentration of NMDA (e.g., 50-200  $\mu$ M) in the culture medium for 24-48 hours to induce excitotoxicity in RGCs.
- Washout: After the treatment period, carefully wash the organoids with fresh culture medium to remove the NMDA.

## Protocol 3: Application of Evodenoson and Assessment of Neuroprotection

This protocol details the application of **Evodenoson** to the glaucoma-model organoids and the subsequent analysis of its neuroprotective effects.

### Materials:

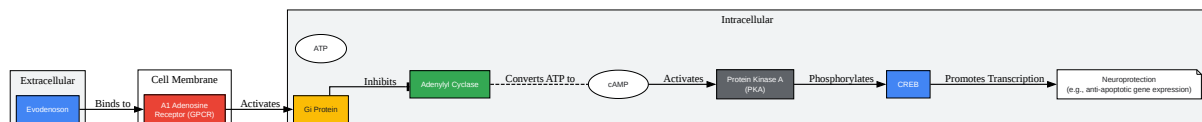
- Glaucoma-model retinal organoids
- **Evodenoson** (stock solution in a suitable solvent, e.g., DMSO)
- Control vehicle (e.g., DMSO)
- TUNEL assay kit
- Antibodies for immunofluorescence (e.g., anti-Brn3a for RGCs, anti-cleaved Caspase-3)
- Reagents for qPCR (primers for BAX, BCL2, CASP3, BDNF, and a housekeeping gene)
- Microscope for imaging

### Methodology:

- Treatment Groups:
  - Healthy Control: Untreated, healthy retinal organoids.
  - Glaucoma Model (Vehicle): NMDA-treated organoids with vehicle control.
  - **Evodenoson** Treatment Groups: NMDA-treated organoids with varying concentrations of **Evodenoson** (e.g., 1  $\mu$ M, 10  $\mu$ M).
- **Evodenoson** Application:
  - Following the NMDA-induced stress, culture the organoids in fresh medium containing either the vehicle or the specified concentrations of **Evodenoson**.

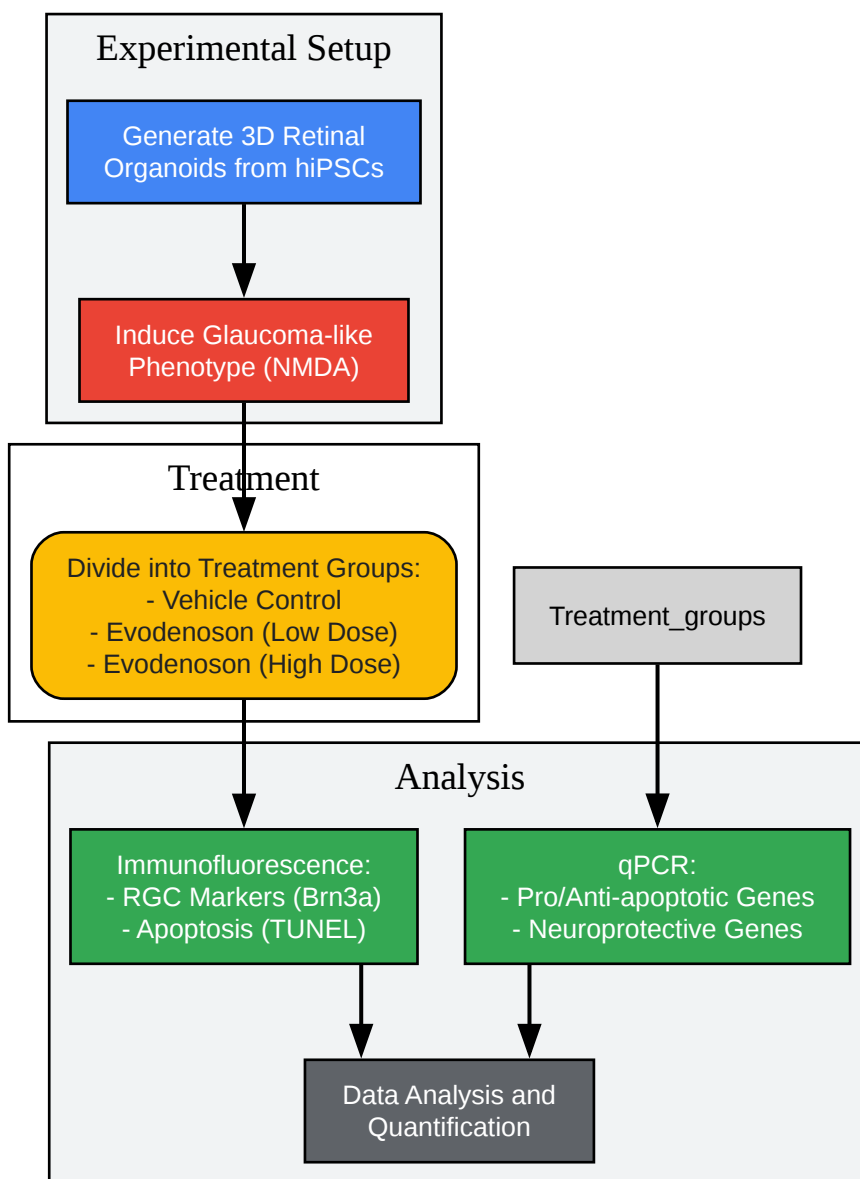
- Maintain the treatment for a defined period (e.g., 7-14 days), changing the medium with the respective treatments every 2-3 days.
- Endpoint Analysis:
  - Immunofluorescence and RGC Quantification:
    - Fix the organoids in 4% paraformaldehyde.
    - Cryopreserve and section the organoids.
    - Perform immunofluorescence staining for an RGC marker (e.g., Brn3a) and an apoptosis marker (e.g., TUNEL or cleaved Caspase-3).
    - Image the sections using a confocal microscope and quantify the number of surviving RGCs and the percentage of apoptotic RGCs.
  - Quantitative PCR (qPCR):
    - Lyse a subset of organoids from each group and extract RNA.
    - Perform reverse transcription to generate cDNA.
    - Conduct qPCR to analyze the expression levels of pro-apoptotic (BAX, CASP3), anti-apoptotic (BCL2), and neuroprotective (BDNF) genes.

## Mandatory Visualizations



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Caption: A1 Adenosine Receptor Signaling Pathway.



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Caption: Proposed Experimental Workflow.



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